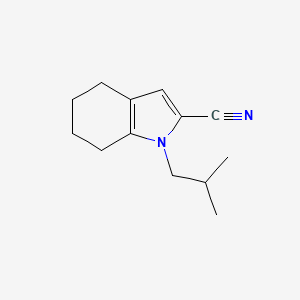
1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- can be achieved through several methods. One common approach involves the iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), yielding the α-iodo derivative . Another method includes the one-pot three-component reaction of indole, malononitrile, and barbituric acids under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Reactions where an atom or group of atoms in the compound is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indole-2-methylamines.
Scientific Research Applications
1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effect. For instance, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-
- 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile
- 1H-Indole-2-carboxylic acid, 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-
Uniqueness
What sets 1H-Indole-2-carbonitrile, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group at the 1-position and the carbonitrile group at the 2-position provides unique properties that can be exploited in various applications.
Properties
CAS No. |
62372-35-4 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4,5,6,7-tetrahydroindole-2-carbonitrile |
InChI |
InChI=1S/C13H18N2/c1-10(2)9-15-12(8-14)7-11-5-3-4-6-13(11)15/h7,10H,3-6,9H2,1-2H3 |
InChI Key |
HAZBDKZXEPLEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















